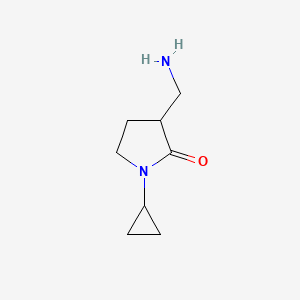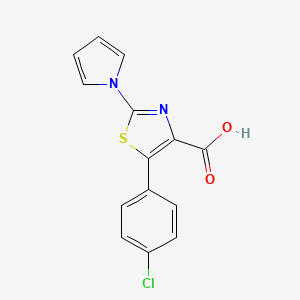
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (6-FTHB) is a fluorinated heterocyclic compound which is widely used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, industrial chemicals, and other compounds. It is also known as 1,4-benzoxazepine-6-fluorine or 1,4-benzoxazepine-6-fluorinated. 6-FTHB is a versatile synthetic intermediate due to its ability to form a variety of derivatives. It has been used to synthesize a variety of drugs, such as anxiolytics, antipsychotics, and anticonvulsants. 6-FTHB has also been used in the synthesis of industrial chemicals, such as dyes and pigments, and in the synthesis of other compounds, such as polymers and surfactants.
Aplicaciones Científicas De Investigación
Anticancer Research
Benzoxazepine derivatives, including compounds similar to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, have been studied for their potential anticancer properties. They have been evaluated for antiproliferative activity in vitro against various cancer cell lines such as Hela, A549, HepG2, and MCF-7 cells . The introduction of alkyl or aralkyl and a sulfonyl group to these derivatives is considered to enhance their antitumor effects .
Boron Neutron Capture Therapy (BNCT)
While not directly related to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, benzoxazepine derivatives have been used in BNCT. This therapy is a type of radiation treatment that targets cancer cells more precisely than conventional radiotherapy .
Drug Transport Polymers
Arylboronic acids derived from benzoxazepine compounds have been utilized in feedback control drug transport polymers for cancer treatment. These polymers help in delivering drugs to specific sites within the body .
Synthesis Methods Research
Research into the synthesis of benzoxazepine derivatives can lead to the development of novel methods that may be applicable to 6-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. For example, microwave heating and cyclization of substituted isoindole derivatives are some of the methods used .
Propiedades
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-3-9-7(8)6-11-4-5-12-9/h1-3,11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQUZQKHNJYTTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


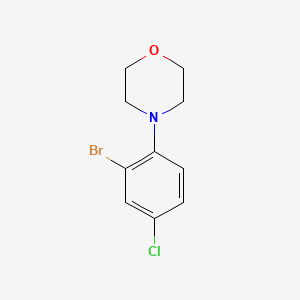
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)


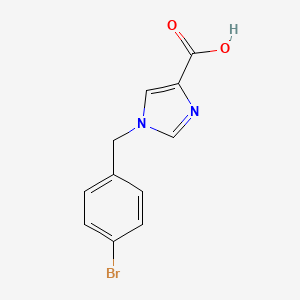

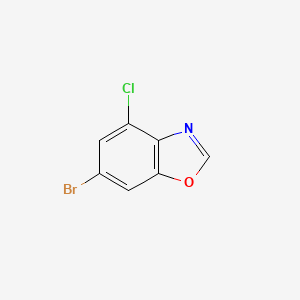

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)
